
D-Galactose-2-d
Overview
Description
D-Galactose-2-d (CAS: 64429-86-3) is a deuterated isotopologue of D-galactose, where the hydrogen atom at the second carbon position is replaced by deuterium (²H or D). This modification results in a molecular formula of C₆H₁₁D¹O₆ and a molecular weight of 181.16 g/mol, compared to 180.16 g/mol for non-deuterated D-galactose . The compound retains the stereochemical configuration of natural D-galactose but exhibits distinct physicochemical properties due to isotopic substitution, making it valuable in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracer studies .
Key characteristics:
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Galactose-2-d can be synthesized through various chemical methods. One common method involves the use of tri-O-acetyl-D-galactal, which undergoes a series of reactions including the addition of nitrosyl chloride, conversion to an oxime, and reduction to yield D-galactosamine. This compound can then be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation and enzymatic conversion. For example, the bioconversion of galactose-rich biomass using L-arabinose isomerase can produce this compound. This method is advantageous due to its efficiency and the use of renewable resources .
Chemical Reactions Analysis
Types of Reactions: D-Galactose-2-d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form D-galactonic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of this compound with sodium borohydride yields D-galactitol.
Common Reagents and Conditions:
Oxidation: Nitric acid, warm conditions.
Reduction: Sodium borohydride, aqueous conditions.
Substitution: Acetic anhydride, silver oxide, alkyl halides.
Major Products:
Oxidation: D-galactonic acid.
Reduction: D-galactitol.
Substitution: Various esters and ethers.
Scientific Research Applications
Metabolic Studies
D-Galactose-2-d is widely used as a tracer in metabolic studies to investigate carbohydrate metabolism pathways. Its stable isotope labeling allows researchers to trace the movement and transformation of carbohydrates within biological systems.
Application | Description |
---|---|
Tracing Metabolic Pathways | Used to study the conversion of carbohydrates into energy and other metabolites. |
Enzyme Activity Studies | Helps in understanding the activity of enzymes involved in galactose metabolism, such as galactose-1-phosphate uridylyltransferase. |
Drug Delivery Systems
The compound has shown promise as a vector for targeted drug delivery due to its ability to bind specifically to galactose receptors on various cell types, particularly liver cells.
Study | Drug Delivery System | Target Cells | Outcome |
---|---|---|---|
Study 1 | Galactosylated nanoparticles | HepG2 (liver cancer) | Enhanced uptake and cytotoxicity |
Study 2 | Galactosylated micelles | A549 (lung cancer) | Improved targeting and reduced side effects |
Diagnostic Applications
This compound is employed in diagnostic tests to evaluate liver function and metabolic disorders. The Galactose Elimination Capacity Test measures how quickly galactose is metabolized and eliminated from the bloodstream.
Diagnostic Test | Purpose |
---|---|
Galactose Elimination Capacity Test | Assesses liver function by measuring the metabolism rate of galactose. |
Liver Function Assessment
A study involving healthy individuals and patients with liver disease demonstrated that this compound could effectively differentiate between normal and impaired liver function based on the rate of galactose metabolism during breath tests.
Cancer Therapy
Research has indicated that this compound-conjugated drug carriers can selectively target liver cancer cells, leading to increased therapeutic efficacy while minimizing side effects associated with traditional chemotherapy.
Mechanism of Action
D-Galactose-2-d exerts its effects through interactions with specific cell receptors, such as galactose receptors on hepatocytes and macrophages. It can induce cellular responses by binding to these receptors, leading to various downstream effects. For example, in drug delivery, the attachment of this compound to drugs enhances their uptake by target cells .
Comparison with Similar Compounds
Structural and Isotopic Variants
The table below compares D-Galactose-2-d with its structural analogs and isotopologues:
Physicochemical Properties
- Thermodynamics: Non-deuterated D-galactose exhibits a solid-state entropy (S°) of 143.4 J/(mol·K) and a constant-pressure heat capacity (Cₚ) of 219.2 J/(mol·K) at 298 K .
- LogP : The logP (partition coefficient) of D-Galactose-d1 is reported as -2.6 , suggesting high hydrophilicity, which is consistent across galactose derivatives.
Key Research Findings
- Thermodynamic Stability: Non-deuterated D-galactose’s heat capacity (219.2 J/(mol·K)) and entropy (143.4 J/(mol·K)) underpin its stability in aqueous solutions .
- Isotope Effects : Deuterium substitution at position 2 reduces reaction rates in galactose oxidase-mediated oxidations, highlighting KIEs in enzymatic processes .
Biological Activity
D-Galactose-2-d (also known as 2-deoxy-D-galactose) is a structural analog of D-galactose that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant case studies that highlight its potential therapeutic applications.
This compound exhibits several biological activities through its interaction with metabolic pathways and cellular processes:
- Inhibition of Glycolysis : this compound is known to inhibit glycolytic pathways, which can lead to reduced tumor growth. This inhibition is particularly relevant in cancer research, where metabolic reprogramming of cancer cells is a critical area of study .
- Immunomodulation : Research indicates that this compound can modulate immune responses. It has been shown to inhibit T-cell responses in mouse models, suggesting potential applications in transplant medicine and autoimmune diseases .
- Biofilm Inhibition : D-Galactose has been evaluated for its ability to inhibit biofilm formation in periodontopathogens by targeting quorum sensing mechanisms. It significantly reduces the activity of autoinducer-2 (AI-2), a signaling molecule involved in biofilm development .
1. Bacteriocidal Effects
A study demonstrated the bacteriocidal effect of this compound against Escherichia coli strains. The compound was found to induce significant cytotoxic effects, leading to bacterial lysis. The mechanism was linked to the accumulation of phosphorylated derivatives of D-galactose, which interfere with normal cellular functions and macromolecule synthesis .
Strain | Sensitivity to this compound | Mechanism |
---|---|---|
E. coli IFO 3545 | High | Accumulation of dGal1P |
E. coli IFO 3992 | Moderate | GalK gene expression |
2. Therapeutic Applications in Renal Fibrosis
Recent findings have highlighted the role of this compound in renal fibrosis. By modulating terminal fucosylation processes, it presents a novel target for therapeutic intervention in kidney diseases. This research suggests that this compound could enhance understanding and treatment strategies for renal pathologies .
3. Impact on Biofilm Formation
Summary of Biological Activities
This compound demonstrates a wide range of biological activities with potential implications for various fields including oncology, immunology, and microbiology:
- Cancer Research : Inhibits glycolysis and tumor growth.
- Immunology : Modulates T-cell responses, potentially aiding transplant success.
- Microbiology : Inhibits biofilm formation in pathogenic bacteria.
Q & A
Q. Basic: How should D-Galactose-2-d be stored and handled to ensure experimental reproducibility?
Methodological Answer:
this compound should be stored in a cool, dry environment (20–25°C) away from strong oxidizing agents, as incompatibility with these materials may lead to hazardous decomposition (e.g., carbon oxides under extreme conditions) . For handling, use nitrile gloves and safety goggles to avoid skin/eye contact. If exposure occurs, rinse affected areas with water for ≥15 minutes and seek medical consultation . Stability under recommended storage conditions is confirmed, but prolonged exposure to humidity or light should be avoided to prevent isotopic exchange or degradation .
Q. Basic: What spectroscopic techniques are recommended for characterizing this compound purity and isotopic enrichment?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , , and -NMR) is critical for verifying isotopic enrichment at the C-2 position. Compare -NMR peaks with non-deuterated galactose to confirm deuterium incorporation . Mass spectrometry (MS) further quantifies isotopic purity by analyzing molecular ion clusters. Cross-validate results against databases like NIST Standard Reference Data, ensuring instrument calibration aligns with certified reference materials .
Q. Advanced: How can isotopic effects of this compound influence kinetic studies in carbohydrate metabolism research?
Methodological Answer:
Deuterium at C-2 may alter reaction rates (kinetic isotope effects, KIE) in enzymatic processes like galactose oxidation or epimerization. To mitigate artifacts:
- Control Experiments : Compare reaction kinetics with non-deuterated galactose.
- Computational Modeling : Use density functional theory (DFT) to predict isotopic effects on transition states.
- Data Normalization : Report rates relative to -galactose controls to isolate isotopic contributions . Document discrepancies ≥10% as significant, requiring mechanistic re-evaluation .
Q. Advanced: How should researchers resolve contradictions in metabolic flux data when using this compound as a tracer?
Methodological Answer:
Contradictions often arise from:
- Isotopic Dilution : Ensure tracer concentration exceeds endogenous galactose levels.
- Compartmentalization : Use cell fractionation to distinguish cytosolic vs. mitochondrial fluxes.
- Analytical Validation : Pair LC-MS/MS data with -labeled internal standards to correct for matrix effects . Statistically assess outliers via Grubbs’ test and replicate experiments ≥3 times . If inconsistencies persist, re-examine assumptions in flux balance models (e.g., steady-state conditions) .
Q. Basic: What are the critical controls for experiments using this compound in cell culture studies?
Methodological Answer:
- Negative Controls : Use non-deuterated galactose to isolate isotopic effects.
- Viability Controls : Monitor cell proliferation and apoptosis rates (e.g., via MTT assay) to rule out deuterium toxicity.
- Blank Samples : Include culture media without galactose to assess background metabolic activity.
- Replication : Perform triplicate runs across independent cell passages to ensure reproducibility .
Q. Advanced: What protocols ensure reproducible synthesis of this compound derivatives for glycosylation studies?
Methodological Answer:
- Deuterium Retention : Optimize reaction pH (neutral to slightly acidic) and temperature (≤40°C) to minimize - exchange during glycosidic bond formation.
- Purification : Use size-exclusion chromatography to separate deuterated products from non-deuterated byproducts. Validate via -NMR and high-resolution MS .
- Documentation : Report solvent systems, catalyst loadings, and reaction times in detail to enable replication .
Q. Basic: How can researchers validate the absence of toxic byproducts in this compound batches?
Methodological Answer:
- Chromatographic Analysis : Employ HPLC with UV/RI detection to identify impurities (e.g., residual oxidizing agents).
- Toxicological Screening : Test batches in vitro using hepatocyte cell lines (e.g., HepG2) for cytotoxicity (IC50 > 1 mM acceptable) .
- Certification : Source materials from suppliers providing Certificate of Analysis (CoA) with isotopic purity ≥98% .
Q. Advanced: What strategies optimize the use of this compound in isotopic tracing for microbiome studies?
Methodological Answer:
- Stable Isotope Probing (SIP) : Combine -galactose with -labeled substrates to track microbial cross-feeding.
- Metagenomic Correlation : Pair SIP data with 16S rRNA sequencing to link metabolic activity to specific taxa.
- Quenching Artifacts : Rapidly freeze samples in liquid nitrogen to halt microbial activity post-incubation . Normalize -incorporation to total microbial biomass (measured via DNA yield) .
Q. Basic: What statistical methods are appropriate for analyzing dose-response data involving this compound?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error Propagation : Calculate confidence intervals for EC50/IC50 values via bootstrap resampling (≥1000 iterations).
- Outlier Handling : Apply robust regression techniques (e.g., RANSAC) if heteroscedasticity is observed .
Q. Advanced: How can researchers address isotopic exchange in long-term this compound storage for longitudinal studies?
Methodological Answer:
- Lyophilization : Store deuterated galactose as a lyophilized powder under argon to reduce - exchange with atmospheric moisture .
- Stability Monitoring : Periodically analyze stored samples via -NMR every 6 months. Accept ≤2% deuterium loss over 12 months as stable .
- Reconstitution Protocol : Use deuterium-depleted water (e.g., 99.9% ) when preparing solutions to minimize back-exchange .
Properties
IUPAC Name |
(3R,4S,5R,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-ODFFSVOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H]([C@H]([C@H](OC1O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.